N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))
Description
N,N'-(Pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) (abbreviated as PyBPC) is a symmetric aromatic compound featuring a pyridine ring substituted at the 3,4-positions with two biphenyl-4-carboxamide groups. The pyridine moiety introduces rigidity and conjugation, while the biphenyl-carboxamide arms contribute to π-π stacking and hydrogen-bonding capabilities. Synthesis typically involves coupling reactions between pyridine-3,4-diamine derivatives and biphenyl-4-carbonyl precursors, as inferred from analogous protocols in and .
Properties
IUPAC Name |
4-phenyl-N-[3-[(4-phenylbenzoyl)amino]pyridin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O2/c35-30(26-15-11-24(12-16-26)22-7-3-1-4-8-22)33-28-19-20-32-21-29(28)34-31(36)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21H,(H,34,36)(H,32,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZMTMKEHQCUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(pyridine-3,4-diyl)bis(([1,1’-biphenyl]-4-carboxamide)) typically involves the reaction of pyridine derivatives with biphenyl carboxylic acid derivatives. The process often includes steps such as:
Formation of the Carboxamide Linkage: This can be achieved by reacting the biphenyl carboxylic acid with an amine derivative of pyridine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the biphenyl moieties.
Reduction: Reduction reactions can target the carboxamide groups, potentially converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s ability to form stable complexes with metals can be exploited in the design of metal-based drugs or diagnostic agents.
Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential luminescent properties.
Industry:
Polymer Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which N,N’-(pyridine-3,4-diyl)bis(([1,1’-biphenyl]-4-carboxamide)) exerts its effects is largely dependent on its ability to interact with various molecular targets. These interactions can include:
Coordination with Metal Ions: The pyridine and carboxamide groups can coordinate with metal ions, forming stable complexes that can act as catalysts or therapeutic agents.
Hydrogen Bonding: The compound can form hydrogen bonds with biological molecules, influencing their structure and function.
π-π Interactions: The aromatic rings can engage in π-π stacking interactions, which can be important in material science and drug design.
Comparison with Similar Compounds
Structural Features
PyBPC is compared to structurally related compounds below:
Key Observations :
- PyBPC 's carboxamide groups contrast with DNP’s methoxy-substituted amines (), reducing electron-donating capacity but enhancing hydrogen bonding .
- Thiourea derivatives () exhibit antibacterial properties due to sulfur-based H-bonding, whereas PyBPC ’s carboxamide groups may favor different biointeractions .
Electronic and Physical Properties
Analysis :
Biological Activity
N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)), a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 372.4596 g/mol
- CAS Registry Number : 52882-88-9
The compound features a pyridine ring substituted with two biphenyl carboxamide groups, which influences its reactivity and interaction with biological targets .
The biological activity of N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) is attributed to several mechanisms:
- Coordination with Metal Ions : The pyridine and carboxamide groups can form stable complexes with metal ions, potentially acting as catalysts or therapeutic agents.
- Hydrogen Bonding : The compound can participate in hydrogen bonding with various biological molecules, affecting their structure and function.
- π-π Interactions : The aromatic rings facilitate π-π stacking interactions, which are significant in drug design and material science .
In Vitro Studies
Recent studies have evaluated the cytotoxicity of N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| SK-OV-3 (Ovarian) | 5.2 | Inhibition of tubulin polymerization |
| NCI-H460 (Lung) | 6.8 | Induction of apoptosis |
| DU-145 (Prostate) | 7.5 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxic effects on cancer cells, primarily through inhibition of tubulin polymerization and induction of apoptosis .
Structure-Activity Relationship (SAR)
A structure-activity analysis has been conducted to understand how modifications to the compound's structure influence its biological activity. For instance:
- Substitution Patterns : Variations in the substitution on the pyridine ring can lead to different binding affinities and biological activities.
- Comparison with Analogues : Compounds such as N,N'-(pyridine-2,6-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) showed lower cytotoxicity, suggesting that specific structural features enhance biological efficacy .
Case Study 1: Anticancer Activity
In a study published in Cancer Research, N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) was tested alongside known tubulin inhibitors. The results demonstrated that this compound had comparable or superior potency against ovarian cancer cells compared to established chemotherapeutics like paclitaxel .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how this compound interacts with β-tubulin. Using fluorescence microscopy and biochemical assays, researchers found that it disrupts microtubule dynamics effectively, leading to cell cycle arrest in the G2/M phase .
Q & A
Q. What are the established synthetic routes for N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)), and how are intermediates purified?
The compound is synthesized via a multi-step coupling reaction, typically involving carbodiimide-mediated amide bond formation between biphenyl-4-carboxylic acid derivatives and pyridine-3,4-diamine. Key steps include:
- Activation of the carboxylic acid group using reagents like HATU or EDCI.
- Sequential coupling with the diamine under inert conditions (e.g., nitrogen atmosphere).
- Purification via automated flash chromatography (gradient elution with dichloromethane/methanol) to isolate intermediates and final products .
- Final characterization using H NMR and LC-MS to confirm structural integrity and purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.35–8.20 ppm, amide NH signals at δ 9.50–10.20 ppm) .
- LC-MS (ESI) : Validates molecular weight (e.g., [M+H] ion at m/z corresponding to theoretical mass) .
- FT-IR : Confirms amide C=O stretches (~1650–1680 cm) and pyridine ring vibrations (~1600 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving conformational uncertainties:
- Experimental Setup : Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures).
- Refinement : SHELXL software refines atomic positions, thermal parameters, and hydrogen-bonding networks (e.g., N–H⋯N interactions between pyridine and amide groups) .
- Key Metrics : R-factor <0.05 and data-to-parameter ratio >15 ensure reliability .
Q. What strategies address discrepancies between computational (DFT) and experimental data in conformational analysis?
- DFT Optimization : Use B3LYP/6-311+G(d,p) basis sets to model ground-state geometries. Compare bond lengths and angles with SCXRD data .
- Torsional Angle Analysis : Discrepancies in dihedral angles (e.g., biphenyl-pyridine torsion) may arise from crystal packing effects, which are absent in gas-phase DFT. Molecular dynamics (MD) simulations in explicit solvent can bridge this gap .
Q. How is this compound optimized for biological activity in structure-activity relationship (SAR) studies?
- Substituent Variation : Modify biphenyl substituents (e.g., electron-withdrawing groups at the 4-position) to enhance binding affinity.
- Amide Linker Replacement : Test urea or sulfonamide analogs to improve metabolic stability .
- Pharmacokinetic Profiling : Assess logP (via HPLC) and solubility (shake-flask method) to balance lipophilicity and bioavailability .
Q. What methodologies are employed to study its interactions with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K, k/k) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites (e.g., TRP channels or kinase domains) .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition temperatures .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC at timed intervals .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–10) and track hydrolysis products by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
